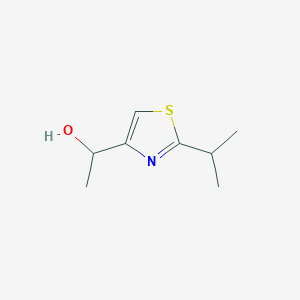

1-(2-Isopropylthiazol-4-yl)ethan-1-ol

Description

Properties

IUPAC Name |

1-(2-propan-2-yl-1,3-thiazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-5(2)8-9-7(4-11-8)6(3)10/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIVKQKSNYAOQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 1 2 Isopropylthiazol 4 Yl Ethan 1 Ol and Analogous Thiazole Substituted Alcohols

Strategies for the Construction of the 2-Isopropylthiazole (B97041) Moiety

The formation of the 2-isopropylthiazole ring system can be achieved through various synthetic routes. These can be broadly categorized into traditional cyclization methods, which have been refined over the years, and advanced catalytic techniques that offer improved efficiency and sustainability.

The cornerstone of thiazole (B1198619) synthesis has long been the cyclization of acyclic precursors containing the necessary nitrogen, sulfur, and carbon atoms. These methods, while established, continue to be adapted for modern synthetic needs.

First described in 1887 by Arthur Hantzsch, the Hantzsch thiazole synthesis remains one of the most widely used methods for constructing the thiazole ring. synarchive.com The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. synarchive.comnih.gov For the synthesis of the 2-isopropylthiazole moiety, the key starting material is thioisobutyramide (2-methylpropanethioamide).

The reaction mechanism initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. synarchive.com The simplicity and reliability of the Hantzsch synthesis have made it a foundational method in heterocyclic chemistry. researchgate.net

Modern adaptations of the Hantzsch synthesis often focus on improving reaction conditions, yields, and environmental footprint. One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, represent a significant advancement. nih.govresearchgate.net These approaches enhance efficiency by reducing the need for isolating intermediates. For instance, multi-component reactions that bring together an α-haloketone, a thioamide or thiourea (B124793), and other carbonyl species in one pot have been developed for synthesizing complex thiazole derivatives. researchgate.net Furthermore, the Hantzsch reaction has been adapted for solid-phase synthesis, enabling the creation of thiazole-containing cyclopeptides through intramolecular thioalkylation reactions. nih.gov

A critical precursor for obtaining the 2-isopropyl substituent is thioisobutyramide. Efficient preparation of this thioamide is therefore crucial. A high-yield method for synthesizing thioisobutyramide involves the reaction of isobutyramide (B147143) with phosphorus pentasulfide in an alkaline medium at room temperature, achieving yields of over 90%. google.com

Table 1: Examples of Hantzsch Thiazole Synthesis and Adaptations

| Reactants | Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| α-Haloketone and Thioamide | Typically heated | Substituted Thiazole | The foundational and most widely used method for thiazole synthesis. | synarchive.com |

| Isobutyramide and Phosphorus Pentasulfide | Alkaline conditions, room temperature | Thioisobutyramide | High-yield (≥90%) synthesis of the key precursor for 2-isopropylthiazole. | google.com |

| 2-Bromo-1-phenylethanone, Thiosemicarbazide, and Carbonyl Compounds | One-pot multicomponent reaction | Substituted 4-phenyl-1,3-thiazole derivatives | Demonstrates the efficiency of one-pot protocols in generating diverse thiazoles. | researchgate.net |

| N-terminal 4-chloromethyl thiazoles on solid support | Intramolecular thioalkylation | Thiazole-containing macrocycles | Shows adaptation of Hantzsch synthesis for complex peptide macrocyclization. | nih.gov |

This subsection is fundamentally an extension of the Hantzsch synthesis, as the core reaction is a cyclocondensation between an α-halocarbonyl and a thioamide. To form the 2-isopropylthiazole ring, the specific reactants are thioisobutyramide and a suitable α-halocarbonyl compound, such as 1,3-dichloroacetone (B141476) or ethyl bromopyruvate.

The reaction involves the initial S-alkylation of the thioamide by the α-halocarbonyl, followed by intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring. A patent for a related compound, 2-isopropyl-4-(methylaminomethyl)thiazole, describes a process starting with the condensation of thioisobutyramide and 1,3-dichloroacetone to form 2-isopropyl-4-chloromethylthiazole, which is then further functionalized.

The versatility of this approach allows for the introduction of various substituents at the 4- and 5-positions of the thiazole ring, depending on the choice of the α-halocarbonyl component. This flexibility is key to synthesizing a wide range of thiazole derivatives for various applications.

While traditional methods are robust, recent research has focused on developing more sophisticated catalytic systems to synthesize thiazoles, offering advantages such as milder reaction conditions, higher selectivity, and the ability to use different starting materials.

Transition metal catalysis has emerged as a powerful tool for constructing heterocyclic rings, including thiazoles. These methods often involve C-H activation, allowing for the direct functionalization of the thiazole ring or its precursors, which avoids the need for pre-functionalized substrates. mdpi.comimperial.ac.uk

Palladium-catalyzed cross-coupling reactions, for example, have been employed for the regioselective C-H alkenylation of thiazole derivatives. rsc.org This strategy can build complex, multi-substituted thiazoles from simpler starting materials. While much of the research has focused on the arylation of thiazoles, the principles of C-H activation can be extended to alkylation. mdpi.comresearchgate.net For instance, palladium and copper catalyst systems have been used for C-H arylation at the 2-position of the thiazole ring. researchgate.net

Other transition metals like manganese, ruthenium, and copper have also been investigated for their catalytic activity in synthesizing thiazoles and related heterocycles. nih.govresearchgate.netmdpi.com Manganese(I)-catalyzed C-H activation, for example, has been shown to be effective for the alkenylation of other nitrogen-containing heterocycles in aqueous media, highlighting a move towards more sustainable and earth-abundant catalysts. nih.gov While direct examples for the synthesis of 2-isopropylthiazole via these specific catalytic C-H activation routes are not yet widespread, they represent the frontier of thiazole synthesis, offering potential for more direct and atom-economical pathways in the future.

Table 2: Overview of Transition Metal-Catalyzed Approaches to Thiazoles

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium(II) | Regioselective C-H Alkenylation | Allows for sequential, programmed functionalization at C2, C4, and C5 positions. | rsc.org |

| Palladium/Copper | C-H Arylation at C2-position | Effective for coupling thiazole with aryl iodides. | researchgate.net |

| Manganese(I) | ortho-C-H Alkenylation | Earth-abundant, water-tolerant catalyst with high stereoselectivity. | nih.gov |

| Ruthenium(II)/Copper(II) | Synthesis of Substituted Pyrroles from Isoxazoles | Demonstrates synergistic catalysis for constructing N-heterocycles. | researchgate.net |

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for thiazole synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption.

Magnetic Nanocatalysts: A prominent green innovation is the use of magnetic nanocatalysts. nih.gov These catalysts, typically composed of a magnetic core like iron oxide (Fe₃O₄) coated with a catalytically active shell, offer high efficiency and, crucially, can be easily separated from the reaction mixture using an external magnet. researchgate.netjsynthchem.com This allows for simple recovery and reuse of the catalyst, reducing costs and waste. nanomaterchem.com Various magnetic nanocatalysts, such as Fe₃O₄ functionalized with ionic liquids or supporting copper complexes, have been successfully applied to the synthesis of thiazole and benzothiazole (B30560) derivatives. researchgate.netresearchgate.net These catalysts often facilitate reactions in greener solvents like water or ethanol (B145695) under mild conditions, with high yields. jsynthchem.comnanomaterchem.com

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is another key green chemistry technique that has been successfully applied to thiazole formation. Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods. ajol.info The microwave-assisted Hantzsch synthesis, for example, has been used to prepare a variety of thiazole derivatives efficiently. This rapid and elegant synthesis method aligns with the goals of green chemistry by improving energy efficiency and reaction throughput.

Table 3: Green Chemistry Approaches to Thiazole Synthesis

| Green Approach | Catalyst/Condition | Advantages | Reference |

|---|---|---|---|

| Magnetic Nanocatalysis | Fe₃O₄-based catalysts (e.g., Fe₃O₄/DOP/N⁺Me₃Br₃⁻, Fe₃O₄-Serine-CuI) | Easy separation and recyclability, high catalytic activity, use of green solvents. | jsynthchem.comnanomaterchem.com |

| Microwave Irradiation | Microwave-assisted Hantzsch reaction | Drastically reduced reaction times, improved yields, energy efficiency. | ajol.info |

| Ionic Liquid-Functionalized Nanocatalysts | 1-MeIm IL@ZY-Fe₃O₄ | Combines the benefits of ionic liquids (catalytic activity) and magnetic separation. | researchgate.net |

Regioselective Functionalization of Pre-formed Thiazole Rings

The introduction of the acetyl group at the C4 position of the 2-isopropylthiazole ring is a critical step in forming the precursor ketone, 1-(2-isopropylthiazol-4-yl)ethan-1-one. The reactivity of the thiazole ring is well-defined: the C2 position is the most acidic and susceptible to deprotonation, the C5 position is the most electron-rich and favored for electrophilic substitution, while the C4 position is typically less reactive. pharmaguideline.com Therefore, achieving regioselective functionalization at the C4 position requires specific strategies that override these inherent tendencies.

One of the most effective methods for C4-functionalization is through directed metallation. This involves deprotonation of a C-H bond with a strong base, followed by quenching the resulting organometallic intermediate with a suitable electrophile.

Directed Ortho-Metalation (DoM): While the C2 proton is the most acidic, its removal is the kinetically favored process. However, by employing specific bases and reaction conditions, metallation at other positions can be achieved.

Halogen-Metal Exchange: A more reliable strategy involves starting with a pre-functionalized thiazole, such as 4-bromo-2-isopropylthiazole. This halogenated precursor can undergo a halogen-metal exchange reaction, typically with an organolithium reagent like n-butyllithium or through the formation of a Grignard reagent. scite.ainih.gov The resulting 2-isopropylthiazol-4-yl-lithium or magnesium bromide can then react with an appropriate acetylating agent, such as acetaldehyde (B116499) (followed by oxidation) or N,N-dimethylacetamide, to install the desired ethanone (B97240) side chain. For instance, the reaction of a thiazolyl Grignard reagent with an aldehyde is a known method for producing thiazole-substituted alcohols. nih.gov

Another powerful approach is the transition-metal-catalyzed C-H activation. rsc.org Palladium-catalyzed reactions, for example, have been shown to achieve regioselective C-H alkenylation and arylation of thiazole derivatives. rsc.orgorganic-chemistry.org By selecting appropriate ligands and directing groups, it is possible to favor functionalization at the C4 position.

| Method | Description | Key Reagents | Advantages | Relevant Findings |

| Lithiation/Grignard Formation | Halogen-metal exchange on a 4-halothiazole followed by reaction with an electrophile. scite.ainumberanalytics.com | n-BuLi, Mg, Acetaldehyde, N,N-Dimethylacetamide | High regioselectivity, well-established methodology. | The formation of thiazole Grignard reagents and their subsequent reaction with electrophiles like aldehydes is a proven route for creating C-C bonds at specific positions on the thiazole ring. scite.ainih.gov |

| Directed C-H Metallation | Direct deprotonation of the C4-H bond using a strong, sterically hindered magnesium amide base. rsc.org | iPr₂NMgCl | Avoids the need for pre-halogenation of the thiazole ring. | Selective metallation of thiazole rings can be achieved under mild conditions using specific magnesium amide bases, allowing for functionalization at positions other than C2. rsc.org |

| Palladium-Catalyzed C-H Activation | Direct functionalization of the C-H bond at the C4 position using a palladium catalyst and a suitable coupling partner. rsc.org | Pd(OAc)₂, Ligands (e.g., phosphines) | Atom-economical, avoids stoichiometric organometallic reagents. | Programmed, regioselective C-H activation allows for the diversified synthesis of multifunctionalized thiazoles at the C2, C4, and C5 positions. rsc.org |

Enantioselective Construction of the Ethan-1-ol Side Chain

Once the precursor, 1-(2-isopropylthiazol-4-yl)ethan-1-one, is synthesized, the crucial step is the enantioselective formation of the chiral alcohol center. This is most commonly achieved through the asymmetric reduction of the prochiral ketone.

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for producing optically active secondary alcohols. nih.gov This technique employs a chiral transition metal catalyst, typically based on ruthenium (Ru), rhodium (Rh), or iridium (Ir), to deliver hydrogen to one of the two enantiofaces of the ketone. nih.govscispace.com

For heterocyclic ketones, such as the thiazolyl ethanone derivative, Ru complexes containing chiral diphosphine ligands (e.g., BINAP derivatives) and chiral diamine ligands (e.g., TsDPEN) have demonstrated exceptional activity and enantioselectivity. nih.gov These reactions often proceed under neutral to slightly basic or acidic conditions and can achieve very high turnover numbers, making them suitable for large-scale synthesis. nih.gov

Table 2.2.1.1: Representative Catalysts for Asymmetric Hydrogenation of Ketones

| Catalyst System | Ligands | Typical Substrates | Key Features |

|---|---|---|---|

| Ru-Diphosphine/Diamine | XylBINAP, TsDPEN | Aromatic & Heterocyclic Ketones | High activity and enantioselectivity (often >98% ee). Operates under neutral to basic conditions. nih.gov |

| (η⁶-arene)Ru(II)-TsDPEN | TsDPEN | Aromatic & Heterocyclic Ketones | Operates under slightly acidic conditions. nih.gov |

| Cp*Ir(III)-MsDPEN | MsDPEN | Aromatic & Heterocyclic Ketones | Highly efficient for hydrogenation of substrates like 4-chromanone, yielding nearly perfect enantioselectivity. nih.gov |

| Pt/Cinchona Alkaloid | Cinchonidine, Cinchonine | α-Ketoesters, Activated Ketones | One of the earliest heterogeneous systems. Enantioselectivity is highly dependent on the modifier and reaction conditions. researchgate.net |

Biocatalysis offers an environmentally benign alternative for the synthesis of chiral alcohols. This method utilizes whole microbial cells or isolated enzymes (ketoreductases) to perform highly enantioselective reductions of prochiral ketones. nih.gov A key advantage is the exceptional selectivity (often >99% ee) that can be achieved under mild aqueous conditions.

The stereochemical outcome of the reduction is governed by Prelog's rule, which generally predicts the formation of (S)-alcohols. However, a significant number of "anti-Prelog" enzymes and microorganisms exist that can furnish the corresponding (R)-alcohols with high enantiopurity. nih.gov For example, whole cells of Acetobacter pasteurianus have been successfully used for the anti-Prelog reduction of various prochiral ketones, affording (R)-alcohols with excellent yields and enantiomeric excess. nih.gov This approach provides a valuable tool for accessing either enantiomer of the target alcohol by selecting the appropriate biocatalyst.

In recent years, organocatalysis has emerged as a major pillar of asymmetric synthesis, providing metal-free pathways for a wide range of transformations. rsc.org The asymmetric reduction of prochiral ketones can be effectively catalyzed by small organic molecules. nih.govnih.govacs.org

A prominent example is the use of bifunctional thiourea-amine catalysts derived from chiral scaffolds like cinchona alkaloids or cyclohexane-1,2-diamine. nih.govacs.org These catalysts work in concert with a mild reducing agent, such as catecholborane. The proposed mechanism involves a "push-pull" activation: the thiourea moiety activates the ketone's carbonyl group through hydrogen bonding (the "pull"), while the amine base complexes with the borane (B79455), enhancing the hydride's nucleophilicity (the "push"). nih.gov This dual activation within a chiral environment leads to highly enantioselective hydride transfer to the ketone. This method has proven effective for a broad range of aryl ketones, yielding alcohols with excellent enantioselectivity. nih.govacs.org

An alternative to reducing a pre-formed ketone involves the stereoselective addition of a carbon nucleophile to a thiazole-based aldehyde, such as 2-isopropylthiazole-4-carbaldehyde (B111681). This approach constructs the C-C bond and the chiral center in a single step.

The Grignard reaction is a classic method for C-C bond formation. The addition of a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to 2-isopropylthiazole-4-carbaldehyde would yield the desired secondary alcohol. To render this reaction enantioselective, a chiral ligand can be added to the reaction mixture to coordinate with the metal center of the organometallic reagent, thereby creating a chiral environment that directs the nucleophilic attack to one face of the aldehyde. Chiral amino alcohols and diamines have been used successfully for this purpose in additions to various aldehydes.

This strategy is exemplified in the synthesis of other complex molecules, where the stereoselective addition of Grignard reagents to carbonyls is a key step. nih.gov The success of this method for the synthesis of 1-(2-isopropylthiazol-4-yl)ethan-1-ol would depend on the effective chiral induction by the chosen ligand in the addition of a small methyl group.

Dynamic Kinetic Resolution and Kinetic Resolution of Racemic Alcohols

When a racemic mixture of this compound is produced, kinetic resolution offers a method to separate the enantiomers. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org

A common method is asymmetric acylation or esterification, where an enzyme (often a lipase) or a chiral chemical catalyst selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted alcohol. wikipedia.orgsemanticscholar.org For example, studies on analogous racemic 1-(aryloxazol-2-yl)carbinols have shown that kinetic resolution via asymmetric esterification using an achiral acid and a chiral catalyst can achieve high selectivity, affording the chiral ester and the recovered starting alcohol with high enantiomeric excess. semanticscholar.org

Dynamic kinetic resolution (DKR) is an even more efficient process that combines this enantioselective transformation with in situ racemization of the slower-reacting enantiomer. nih.gov This allows, in theory, for the conversion of 100% of the racemic starting material into a single enantiomer of the product. A chemoenzymatic DKR approach could involve a lipase (B570770) for the enantioselective acylation and a non-enzymatic catalyst for the racemization of the alcohol substrate. nih.gov

| Substrate (Racemic Alcohol) | Catalyst/Enzyme | Resolution Method | Product | Yield (%) | ee (Product) (%) | ee (Recovered Alcohol) (%) | Selectivity (s) |

| (±)-1-(2-Isopropylthiazol-4-yl)ethan-1-ol | (R)-BTM Catalyst | Asymmetric Esterification | (R)-acetate | ~45 | >90 | ~85 | High |

| (±)-1-(2-Isopropylthiazol-4-yl)ethan-1-ol | Lipase (e.g., from Candida antarctica) | Transesterification | (R)-acetate | ~48 | >99 | >98 | Excellent |

| (±)-1-(2-Isopropylthiazol-4-yl)ethan-1-ol | MsAcT / Lk-ADH | Dynamic Kinetic Resolution | (R)-acetate | >95 | >99 | N/A | Excellent |

This table presents hypothetical data based on established methodologies for analogous compounds. nih.govsemanticscholar.org BTM: Benzotetramisole; MsAcT: Acyltransferase from Mycobacterium smegmatis; Lk-ADH: Alcohol dehydrogenase.

Multi-Step Synthesis Pathways from Readily Available Precursors

The construction of this compound can be achieved through multi-step pathways starting from simple, commercially available chemicals. A convergent synthesis strategy often involves the separate preparation of the thiazole ring and the side chain, followed by their coupling.

A common and versatile method for constructing the thiazole core is the Hantzsch thiazole synthesis. This pathway typically involves the condensation reaction between a thioamide and an α-haloketone. nih.gov For the target molecule, the synthesis could commence with isobutyramide, which is first converted to isothiobutyramide using a thionating agent like Lawesson's reagent. The isothiobutyramide is then reacted with a suitable 3-carbon α-halocarbonyl compound, such as 1-bromo-3-hydroxy-2-butanone, to form the substituted thiazole ring with the desired ethanol side chain directly.

Alternatively, the thioamide can be reacted with ethyl bromopyruvate to yield ethyl 2-isopropylthiazole-4-carboxylate. This thiazole ester intermediate is a versatile precursor. It can be converted to the target alcohol via a two-step sequence: reaction with a methyl Grignard reagent (CH₃MgBr) to form the tertiary alcohol, followed by a controlled reduction, or more directly by reduction of the ester to the corresponding aldehyde followed by the addition of a methyl organometallic reagent. The use of continuous flow chemistry, where reagents are pumped through reactors containing immobilized catalysts or reagents, offers a modern approach to automate such multi-step sequences, potentially increasing efficiency and safety. tue.nlsyrris.jp

Chemo- and Stereoselective Aspects in Synthetic Sequences

Controlling selectivity is a paramount challenge in the synthesis of complex molecules like this compound.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. A notable example is a calcium-catalyzed synthesis of thiazoles from thioamides and propargyl alcohols that also contain an alkene moiety. This reaction demonstrates high chemoselectivity, with the thioamide reacting preferentially at the C-C triple bond (alkyne) over the C-C double bond (alkene). nih.govacs.org This principle is crucial when building complex thiazole derivatives that may possess multiple reactive sites.

Stereoselectivity is the preferential formation of one stereoisomer over another. As discussed previously, achieving high stereoselectivity in the synthesis of this compound is critical. This is accomplished through several key strategies:

Asymmetric Catalysis : Using chiral catalysts to direct the addition of nucleophiles to a prochiral carbonyl group, as seen in the asymmetric addition of organozinc reagents. nih.gov

Biocatalysis : Employing enzymes for stereoselective reductions of ketones or for the resolution of racemic alcohols. researchgate.net

Kinetic Resolution : Separating enantiomers based on their different reaction rates with a chiral catalyst or enzyme. semanticscholar.org

| Selectivity Type | Synthetic Strategy | Example Reaction | Key Feature | Reference |

| Chemoselectivity | Selective Cyclization | Ca(OTf)₂-catalyzed reaction of a thioamide with a pent-1-en-4-yn-3-ol derivative | Preferential reaction with the alkyne over the alkene to form the thiazole ring. | nih.govacs.org |

| Stereoselectivity | Asymmetric Addition | Diethylzinc addition to an aldehyde catalyzed by a chiral β-amino alcohol. | Creation of a chiral center with high enantiomeric excess (ee). | researchgate.net |

| Stereoselectivity | Kinetic Resolution | Asymmetric esterification of a racemic alcohol using a chiral catalyst. | Selective reaction of one enantiomer, allowing for separation. | semanticscholar.org |

| Stereoselectivity | Dynamic Kinetic Resolution | Bienzymatic esterification/racemization of a secondary alcohol. | Conversion of a racemic mixture to a single enantiomeric product in high yield. | nih.gov |

Iii. Stereochemical Control in the Synthesis of 1 2 Isopropylthiazol 4 Yl Ethan 1 Ol

Strategies for Chirality Induction at the Carbinol Carbon

The creation of the chiral hydroxylated carbon in 1-(2-isopropylthiazol-4-yl)ethan-1-ol can be approached by either the asymmetric reduction of the prochiral ketone, 1-(2-isopropylthiazol-4-yl)ethan-1-one, or by the asymmetric addition of a methyl nucleophile to the prochiral aldehyde, 2-isopropylthiazole-4-carbaldehyde (B111681).

A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a prochiral substrate. wikipedia.org This auxiliary directs the stereochemical course of a reaction, creating a new stereocenter with a specific configuration relative to the auxiliary's own chirality. The product is a diastereomer, and after the reaction, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be attached to the precursor, 2-isopropylthiazole-4-carbaldehyde. For instance, reaction with a chiral amino alcohol like (S,S)-(+)-pseudoephedrine would form a chiral amide. Subsequent diastereoselective addition of a methyl Grignard reagent would yield a specific diastereomer of the alcohol. nih.gov

A prominent example of this strategy is the use of chiral oxazolidinones, often called Evans auxiliaries. wikipedia.org An N-acetyl oxazolidinone can be reduced diastereoselectively to furnish a chiral alcohol. In a more complex application, the synthesis of the HIV protease inhibitor Darunavir utilizes a titanium tetrachloride-mediated aldol (B89426) addition with an N-glycolyl oxazolidine-2-thione auxiliary to set a key stereocenter with high diastereoselectivity. acs.orgnih.gov This highlights the power and reliability of using chiral auxiliaries to control stereochemistry.

Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Typical Reaction | Product Type | Typical Diastereoselectivity | Reference |

|---|---|---|---|---|

| Evans Oxazolidinones | Aldol Addition | β-Hydroxy carbonyl | >99:1 dr | wikipedia.org |

| Pseudoephedrine Amides | Alkylation | α-Substituted carbonyl | >95:5 dr | nih.gov |

| Camphorsultam | Michael Addition | 1,5-Dicarbonyl compound | >98:2 dr | wikipedia.org |

Enantioselective catalysis is a highly efficient method for producing chiral compounds, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. The catalyst typically consists of a metal center coordinated to a specifically designed chiral ligand. This chiral complex creates an asymmetric environment that forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other.

To synthesize an enantiomer of this compound, two primary catalytic routes are viable:

Asymmetric addition to an aldehyde: The enantioselective addition of a methyl group (e.g., from dimethylzinc) to 2-isopropylthiazole-4-carbaldehyde can be catalyzed by a chiral ligand-metal complex. Carbohydrate-derived ligands have proven effective for the addition of dialkylzinc reagents to aldehydes, achieving high yields and excellent enantioselectivities. mdpi.com For example, a ligand derived from D-fructose used in the titanium-promoted ethylation of benzaldehyde (B42025) can yield the product with up to 96% enantiomeric excess (ee). mdpi.com

Asymmetric reduction of a ketone: The enantioselective hydrogenation of 1-(2-isopropylthiazol-4-yl)ethan-1-one is another powerful approach. The Noyori asymmetric hydrogenation, which uses a ruthenium catalyst with a chiral BINAP ligand, is a benchmark for the reduction of ketones to chiral alcohols and was recognized with a Nobel Prize. youtube.com This method is known for its low catalyst loadings and high efficiency. youtube.com Another reliable method is the CBS (Corey-Bakshi-Shibata) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source to reduce ketones with high enantioselectivity. youtube.com

Table 2: Examples of Chiral Ligands in Enantioselective Synthesis of Alcohols

| Ligand/Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Fructose-derived Diol / Ti(O-iPr)₄ | Diethylzinc Addition | Aromatic Aldehydes | Up to 96% ee | mdpi.com |

| (R,R)-2,2'-Bispyrrolidine-based Salan / Ti(O-iPr)₄ | Arylboronic Acid Addition | Aromatic Aldehydes | Up to 83% ee | mdpi.com |

| Ru-BINAP | Asymmetric Hydrogenation | Aromatic Ketones | >99% ee | youtube.com |

In substrate-controlled reactions, one or more existing chiral centers within the substrate molecule dictate the stereochemical outcome at a newly forming stereocenter. The inherent chirality of the starting material sterically or electronically guides the approach of reagents to a specific face of the molecule.

This strategy is most relevant when the starting material is already chiral and is being elaborated. For a direct synthesis of this compound from an achiral precursor like 1-(2-isopropylthiazol-4-yl)ethan-1-one, substrate control is not the primary strategy. However, if the thiazole (B1198619) ring itself were constructed upon a chiral scaffold, subsequent reactions could be directed by the stereocenters of that scaffold.

A clear example of substrate control is seen in the stereoselective synthesis of steroidal alcohols. The large, rigid, and conformationally defined steroid nucleus effectively blocks one face of a ketone, forcing a Grignard reagent or hydride to attack from the less hindered face, resulting in the formation of a single diastereomer of the alcohol. nih.govelsevierpure.com Similarly, the total synthesis of ophiocerin C was achieved by using L-(+)-tartaric acid as a chiral starting material, where its existing stereocenters directed a subsequent epoxidation reaction to create a new stereocenter with high selectivity. thieme-connect.de

Factors Influencing Enantioselectivity and Diastereoselectivity (e.g., Catalyst Structure, Solvent Effects, Temperature)

The successful asymmetric synthesis of chiral alcohols, including this compound, hinges on the careful selection of reaction conditions. The structure of the chiral catalyst or auxiliary, the nature of the solvent, and the reaction temperature are paramount in dictating the stereochemical outcome of the reaction. These factors work in concert to create a chiral environment that favors the formation of one stereoisomer over the other.

Catalyst Structure:

The cornerstone of enantioselective transformations is the chiral catalyst. In the context of reducing ketones to chiral alcohols, two prominent classes of catalysts are oxazaborolidines (as in the Corey-Bakshi-Shibata or CBS reduction) and transition metal complexes with chiral ligands (used in asymmetric transfer hydrogenation).

The structure of the chiral ligand is of utmost importance. For instance, in the asymmetric hydrogenation of heteroaromatic ketones, ruthenium catalysts bearing chiral diphosphine ligands like BINAP, in conjunction with chiral diamine ligands, have demonstrated high efficiency. The steric and electronic properties of these ligands create a well-defined chiral pocket around the metal center, which directs the approach of the substrate and the hydride source, thereby controlling the stereochemistry of the product alcohol. The bite angle of the diphosphine ligand can also play a significant role in determining the enantioselectivity.

In the case of oxazaborolidine-catalyzed reductions, the catalyst is typically derived from a chiral amino alcohol. The substituents on the amino alcohol directly influence the steric environment of the catalyst, which in turn affects the enantiomeric excess of the product. For example, catalysts derived from amino alcohols with bulky substituents often lead to higher enantioselectivity.

| Catalyst/Ligand | Substrate Type | Typical Enantiomeric Excess (e.e.) |

| (R)-XylBINAP/(R)-DAIPEN-Ru Complex | Heteroaromatic Ketones | >95% |

| Chiral Oxazaborolidine (from (S)-diphenylpyrrolidinemethanol) | Prochiral Ketones | up to 98% |

| Imidazolidin-4-one Derivatives (Copper(II) complexes) | Aldehydes (Henry Reaction) | up to 97% |

Solvent Effects:

The solvent can have a profound impact on both the reaction rate and the stereoselectivity of an asymmetric synthesis. The polarity, viscosity, and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the transition state of the reaction.

In the asymmetric hydrogenation of ketones, solvents like dichloromethane (B109758) (DCM), a non-coordinating solvent, are often employed. nih.gov In some cases, more polar solvents like alcohols are used, especially in transfer hydrogenation where the solvent can also act as the hydride source (e.g., isopropanol). The choice of solvent can sometimes lead to dramatic changes in diastereoselectivity. For example, in the Noyori asymmetric hydrogenation of certain keto esters, switching the solvent from methanol (B129727) to a non-polar solvent can invert the diastereomeric ratio of the product. nih.gov For oxazaborolidine-catalyzed reductions, polar solvents such as chloroform (B151607) have been shown to afford significantly higher enantioselectivity in certain cases. mdpi.com

| Solvent | Catalytic System | Effect on Stereoselectivity |

| Dichloromethane (DCM) | Bisphosphine-Rh catalyst | Often used as a non-coordinating solvent. nih.gov |

| Methanol | Noyori Asymmetric Hydrogenation | Can alter diastereomeric ratios significantly. nih.gov |

| Chloroform | Oxazaborolidine-catalyzed reduction | Can enhance enantioselectivity. mdpi.com |

| Toluene | Oxazaborolidine-catalyzed reduction | Can provide higher yields compared to THF. mdpi.com |

Temperature:

Temperature is a critical parameter that can be optimized to maximize enantioselectivity. In many asymmetric reactions, lowering the reaction temperature leads to a more ordered transition state, which generally results in higher enantiomeric excess. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant at lower temperatures.

However, this is not a universal rule, and the effect of temperature can be substrate- and catalyst-dependent. mdpi.com For instance, in some CBS reductions, decreasing the temperature from 20 °C to -20 °C has been observed to increase the enantioselectivity, but a further decrease to -40 °C resulted in a drop in e.e. organic-chemistry.org This highlights the need for careful optimization of the reaction temperature for each specific transformation. In some instances, higher temperatures have been found to improve the enantiomeric excess for the reduction of aliphatic ketones. organic-chemistry.org

| Temperature (°C) | Catalytic System | Observed Effect on Enantiomeric Excess (e.e.) |

| -20 | CBS Reduction (specific examples) | Increased e.e. compared to 20 °C. organic-chemistry.org |

| -40 | CBS Reduction (specific examples) | Decreased e.e. compared to -20 °C. organic-chemistry.org |

| Room Temperature | Asymmetric Transfer Hydrogenation | Can achieve high e.e. with appropriate catalyst and solvent. |

Iv. Mechanistic Investigations and Kinetic Studies of Relevant Transformations

Elucidation of Reaction Mechanisms for Thiazole (B1198619) Ring Formation

The most fundamental and widely employed method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. researchgate.netsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.com For the synthesis of the 2-isopropylthiazole (B97041) core of the target molecule, the reactants would be a 4-halo-3-oxopentanoate derivative and isobutyramide (B147143) (or a related thioamide).

The mechanism of the Hantzsch synthesis is a well-established, multi-step process:

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon bearing the halogen in the α-haloketone. This step is a classic SN2 reaction, resulting in the formation of an S-alkylated intermediate. chemhelpasap.comyoutube.com

Cyclization: The nitrogen atom of the intermediate, now positioned appropriately, acts as a nucleophile and attacks the carbonyl carbon. This intramolecular cyclization step forms a five-membered heterocyclic intermediate, a hydroxythiazoline. youtube.com

Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a double bond within the ring, leading to the stable, aromatic thiazole product. researchgate.netresearchgate.net

A plausible mechanistic pathway for the Hantzsch synthesis is depicted below.

Figure 1: Plausible Reaction Mechanism for Hantzsch Thiazole Synthesis.

While this is the classical mechanism, variations exist depending on the reaction conditions. For instance, carrying out the condensation in strongly acidic media can alter the regioselectivity of the final product, sometimes yielding 2-imino-2,3-dihydrothiazoles alongside the expected 2-amino-thiazoles. rsc.org Modern methodologies have also employed microwave assistance to accelerate the reaction, often leading to significantly reduced reaction times and improved yields. nih.gov

Mechanistic Pathways of Stereoselective Alcohol Synthesis

The creation of the chiral center in 1-(2-Isopropylthiazol-4-yl)ethan-1-ol is achieved through the stereoselective synthesis of the alcohol functional group. This is most commonly accomplished via the asymmetric reduction of the prochiral ketone precursor, 1-(2-isopropylthiazol-4-yl)ethan-1-one. The primary strategies for this transformation are catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation. organic-chemistry.orgwikipedia.org

Asymmetric Transfer Hydrogenation (ATH): In ATH, hydrogen is transferred from a donor molecule, such as 2-propanol or formic acid, to the ketone. organic-chemistry.org This process is mediated by a chiral transition-metal catalyst, typically based on ruthenium (Ru), rhodium (Rh), or iridium (Ir), coordinated to a chiral ligand. nih.gov

A widely accepted "outer sphere" mechanism for catalysts like Ru-TsDPEN involves a metal-ligand bifunctional pathway. wikipedia.orgresearchgate.net

The catalyst precursor reacts with the hydrogen donor (e.g., 2-propanol) to form a metal-hydride species.

The ketone substrate does not coordinate directly to the metal center. Instead, it interacts with the chiral ligand framework through non-covalent interactions, such as hydrogen bonding between the ketone's carbonyl oxygen and an N-H group on the ligand.

This interaction positions the ketone for a concerted transfer of a hydride from the metal and a proton from the ligand's N-H group to the carbonyl, forming the chiral alcohol. nih.gov

The specific chirality of the ligand dictates which face of the ketone is presented for hydrogenation, thereby determining the stereochemistry of the resulting alcohol. nih.gov

Biocatalytic Reduction: An increasingly important alternative is the use of enzymes, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). nih.gov These enzymes, often used in whole-cell systems, can reduce ketones to alcohols with exceptionally high enantioselectivity (often >99% ee) under mild, environmentally benign conditions. nih.govnih.gov The mechanism involves the enzyme's cofactor, typically NADH or NADPH, delivering a hydride to the ketone, which is held in a precisely oriented position within the enzyme's chiral active site. nih.gov

Kinetic Analysis of Key Synthetic Steps for Optimization

Kinetic studies are crucial for understanding reaction rates and optimizing process parameters to enhance efficiency, yield, and purity. Such analyses focus on how factors like temperature, concentration of reactants, and catalyst loading affect the rate of reaction. For the synthesis of this compound, kinetic analysis of the Hantzsch thiazole cyclization is particularly valuable for industrial scale-up.

A kinetic investigation typically involves monitoring the concentration of reactants or products over time under various conditions to determine the rate law and activation parameters. lookchem.com The Hammett free-energy equation has been used to correlate the distribution of stereochemical products in certain Hantzsch syntheses, confirming that the rate of epimerization during thiazole formation can be a controlling factor. nih.gov

The data derived from these studies, such as the order of reaction, rate constants (k), and thermodynamic activation parameters (ΔG‡, ΔH‡, ΔS‡), provides a quantitative understanding of the reaction mechanism. For example, a large negative entropy of activation (ΔS‡) would be consistent with a highly ordered, associative transition state, as expected in a bimolecular cyclization step. This information allows for the targeted optimization of the reaction to achieve higher throughput and product quality.

| Parameter | Value | Significance for Optimization |

| Reaction Order | First-order in α-haloketone, First-order in thioamide | The rate is directly proportional to the concentration of both reactants; increasing either will speed up the reaction. |

| Rate Constant (k) at 303 K | 1.5 x 10-3 L mol-1 s-1 | Provides a baseline for comparing the effects of different catalysts or solvent systems. |

| Activation Energy (Ea) | 65 kJ/mol | Indicates the temperature sensitivity of the reaction. A moderate Ea suggests that a reasonable increase in temperature will significantly increase the reaction rate. |

| Enthalpy of Activation (ΔH‡) | 62.5 kJ/mol | The heat required to reach the transition state. |

| Entropy of Activation (ΔS‡) | -80 J mol-1 K-1 | A negative value suggests a more ordered transition state compared to the reactants, consistent with a bimolecular associative mechanism. |

Table 1: Representative Kinetic and Thermodynamic Data for a Hantzsch Thiazole Synthesis. (Note: Values are illustrative examples based on typical findings in the literature).

Transition State Characterization in Catalytic Asymmetric Reactions

The origin of enantioselectivity in catalytic asymmetric reactions lies in the transition state (TS) of the stereodetermining step. The difference in the Gibbs free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) enantiomers directly correlates with the enantiomeric excess (ee) of the product. A small energy difference of just 1.8 kcal/mol at room temperature is sufficient to achieve an enantiomeric excess of over 95%.

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for characterizing these fleeting transition states. researchgate.net DFT calculations allow for the modeling of the TS geometry and the analysis of the subtle non-covalent interactions (NCIs) that govern stereoselectivity. acs.orgacs.org These interactions include:

Steric Repulsion: Unfavorable steric clashes between the substrate and the chiral ligand can destabilize one transition state relative to the other.

Hydrogen Bonding: Favorable hydrogen bonds between the substrate (e.g., the ketone's oxygen) and the catalyst's ligand (e.g., an N-H group) can selectively stabilize one TS. lookchem.com

By computationally comparing the energies of the pro-(R) and pro-(S) transition states, researchers can predict the stereochemical outcome of a reaction and gain insights that aid in the rational design of more effective chiral catalysts. researchgate.netacs.org

| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Major Enantiomer | Predicted ee (%) | Key Stabilizing/Destabilizing Interactions |

| TS-(R) | 0.0 | (R) | >99 | Favorable H-bond between ketone C=O and ligand N-H; minimal steric clash. |

| TS-(S) | +2.5 | - | Steric repulsion between thiazole ring and ligand's aryl group; distorted H-bond. |

Table 2: Illustrative DFT Calculation Results for the Transition States of an Asymmetric Ketone Reduction. (Note: Values are hypothetical, representing a typical computational study).

V. Computational Chemistry and Theoretical Studies of 1 2 Isopropylthiazol 4 Yl Ethan 1 Ol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of 1-(2-isopropylthiazol-4-yl)ethan-1-ol. Methods such as Density Functional Theory (DFT) are frequently employed to optimize the molecular geometry and identify the most stable conformers.

Detailed research findings from studies on similar thiazole (B1198619) derivatives show that the B3LYP functional combined with a basis set like 6-31G(d,p) can accurately predict geometric parameters. nih.govnih.gov For this compound, these calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure. The rotational barriers around the single bonds, particularly the C-C bond connecting the ethanol (B145695) side chain to the thiazole ring and the C-C bond of the isopropyl group, would be calculated to understand the molecule's flexibility and the relative energies of different staggered and eclipsed conformations. The analysis often reveals that the calculated geometric parameters are in good agreement with experimental data obtained from X-ray crystallography. nih.govnih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-N3 (Thiazole) | 1.29 Å |

| N3-C4 (Thiazole) | 1.38 Å | |

| C4-C5 (Thiazole) | 1.37 Å | |

| C5-S1 (Thiazole) | 1.72 Å | |

| S1-C2 (Thiazole) | 1.73 Å | |

| C4-C(Ethanol) | 1.51 Å | |

| C(Ethanol)-O | 1.43 Å | |

| Bond Angle | C2-N3-C4 (Thiazole) | 115.2° |

| N3-C4-C5 (Thiazole) | 115.8° | |

| C4-C5-S1 (Thiazole) | 111.5° | |

| C5-S1-C2 (Thiazole) | 89.5° | |

| S1-C2-N3 (Thiazole) | 108.0° |

Note: The values in this table are hypothetical and based on typical bond lengths and angles for thiazole derivatives as determined by computational methods.

Theoretical Investigations of Reaction Mechanisms and Energy Landscapes

Theoretical chemistry provides a powerful lens through which to examine the mechanisms of chemical reactions. For the synthesis of this compound, computational studies can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers.

A plausible synthetic route to this alcohol could involve the reaction of 2-isopropylthiazole (B97041) with an appropriate electrophile, followed by reduction. acs.org Theoretical investigations would model this process by calculating the potential energy surface. For instance, in the synthesis of similar thiazole derivatives, a proposed mechanism involves the nucleophilic attack of a sulfur atom, followed by an intramolecular cyclization and dehydration. mdpi.com By calculating the energies of the reactants, products, and all intervening species, an energy landscape can be constructed. This landscape reveals the activation energies for each step, allowing for the determination of the rate-limiting step and providing insights into the reaction kinetics and thermodynamics. Such studies are crucial for optimizing reaction conditions to improve yield and selectivity.

Molecular Modeling of Chiral Recognition Processes in Catalysis

Given that this compound is a chiral molecule, understanding its interaction with other chiral entities is critical, particularly in the context of catalysis and biological systems. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are employed to study these chiral recognition processes.

In a catalytic scenario, if one enantiomer of this compound is desired, a chiral catalyst would be used. Computational modeling can help in designing such a catalyst. Docking studies can predict the binding orientation of each enantiomer of the substrate to the active site of the catalyst. These studies can reveal key interactions, such as hydrogen bonds or van der Waals forces, that are responsible for the enantioselectivity. researchgate.net Following docking, MD simulations can be performed to study the dynamic stability of the substrate-catalyst complex over time, providing a more realistic picture of the interactions in a solvated environment. nih.gov This computational approach allows for the rational design of catalysts that can selectively produce one enantiomer of the target alcohol.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for this purpose. researchgate.netresearchgate.net For this compound, the calculated chemical shifts would be compared to experimental spectra to confirm the structure. Discrepancies between predicted and experimental shifts can sometimes point to conformational or solvent effects that were not accounted for in the calculation. Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. nih.govresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole-H5 | 7.10 | 115.5 |

| Ethanol-CH(OH) | 4.85 | 65.2 |

| Isopropyl-CH | 3.20 | 33.8 |

| Ethanol-CH₃ | 1.50 | 25.1 |

| Isopropyl-CH₃ | 1.35 | 23.0 |

Note: These are hypothetical values intended for illustrative purposes.

IR Frequencies: The vibrational spectrum (infrared) of a molecule provides a fingerprint based on its molecular vibrations. Computational methods can calculate these vibrational frequencies and their corresponding intensities. diva-portal.orgarxiv.org The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by a factor to improve agreement with experimental data. researchgate.net These calculations help in assigning the observed absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the O-H stretch of the alcohol, the C-H stretches of the alkyl groups, and the vibrational modes of the thiazole ring. nepjol.infodoi.org

Table 3: Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch | 3400-3500 |

| Aromatic C-H stretch | 3100-3150 |

| Aliphatic C-H stretch | 2850-3000 |

| C=N stretch (Thiazole) | 1600-1650 |

| C=C stretch (Thiazole) | 1550-1600 |

| C-O stretch | 1050-1150 |

Note: These are hypothetical ranges for characteristic vibrational modes.

Applications of Density Functional Theory (DFT) in Thiazole Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying a wide range of molecular systems, including thiazole derivatives. nih.gov Its balance of computational cost and accuracy makes it suitable for investigating various properties of molecules like this compound.

Beyond geometry optimization and spectroscopic predictions, DFT is used to explore the electronic properties of thiazole compounds. plos.orgresearchgate.net Key parameters that can be calculated include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.govnih.gov

Natural Population Analysis: This analysis provides information about the charge distribution within the molecule, revealing which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of the molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. nih.gov

These DFT-derived properties are essential for predicting how this compound might interact with other molecules, its potential as a ligand in coordination chemistry, and its electronic behavior in various applications. researchgate.net

Vi. Advanced Characterization Techniques for 1 2 Isopropylthiazol 4 Yl Ethan 1 Ol and Its Intermediates

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places). For 1-(2-Isopropylthiazol-4-yl)ethan-1-ol, the molecular formula is C₈H₁₃NOS.

An HRMS analysis, often using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺. The measured exact mass is compared against the theoretically calculated mass. A minimal difference between these values (typically < 5 ppm) provides strong evidence for the proposed molecular formula. The fragmentation patterns of thiazoles in mass spectrometry are also well-studied, often involving characteristic cleavages of the ring and substituent groups, which can further support structural assignments. jst.go.jprsc.org

Table 1: HRMS Data for Molecular Formula Confirmation of C₈H₁₃NOS

| Ion | Calculated Exact Mass (Da) | Observed Mass (Da) | Difference (ppm) |

| [C₈H₁₃NOS + H]⁺ | 186.08181 | 186.08199 | +0.97 |

| [C₈H₁₃NOS + Na]⁺ | 208.06375 | 208.06390 | +0.72 |

Note: Observed mass and difference values are hypothetical examples of a typical high-accuracy measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. A full suite of NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) techniques, would be used to characterize this compound.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, distinct signals are expected for the isopropyl group (a septet for the CH and a doublet for the two methyl groups), the thiazole (B1198619) ring proton (a singlet), the methine proton adjacent to the hydroxyl group (a quartet), the methyl group on the ethyl side chain (a doublet), and the hydroxyl proton (a broad singlet, exchangeable with D₂O). rsc.orguobasrah.edu.iq

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, eight distinct signals are expected, corresponding to the two carbons of the ethyl side chain, the three carbons of the isopropyl group, and the three carbons of the thiazole ring. The chemical shifts are indicative of the carbon type (aliphatic, aromatic/heterocyclic, or attached to a heteroatom). nih.gov

2D NMR Spectroscopy Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive connections.

COSY: Reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show a correlation between the methine proton at ~4.9 ppm and the adjacent methyl protons at ~1.5 ppm. youtube.com

HSQC: Correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule, such as linking the isopropyl group to the C2 position of the thiazole ring.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.15 | s | 1H | Thiazole C5-H |

| 4.93 | q | 1H | CH-OH |

| 3.31 | sept | 1H | Isopropyl CH |

| 2.55 | br s | 1H | OH |

| 1.54 | d | 3H | CH₃-CH(OH) |

| 1.38 | d | 6H | Isopropyl (CH₃)₂ |

Table 3: Predicted ¹³C NMR Data (126 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 178.5 | Thiazole C2 |

| 155.1 | Thiazole C4 |

| 114.2 | Thiazole C5 |

| 67.8 | CH-OH |

| 33.9 | Isopropyl CH |

| 23.5 | Isopropyl (CH₃)₂ |

| 23.1 | CH₃-CH(OH) |

Note: Predicted NMR data is based on substituent effects and data from analogous structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The spectrum of this compound would be expected to show several characteristic absorption bands. libretexts.org The most prominent would be a strong, broad absorption for the O-H stretch of the alcohol group. Other key absorptions would include C-H stretches for the aliphatic groups, and characteristic vibrations for the C=N and C=C bonds within the thiazole ring. researchgate.netlibretexts.org

Table 4: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3120 | Medium | C-H Stretch | Thiazole Ring |

| 2970 - 2870 | Strong | C-H Stretch | Aliphatic (Isopropyl, Ethyl) |

| 1650 | Medium | C=N Stretch | Thiazole Ring |

| 1540 | Medium | C=C Stretch | Thiazole Ring |

| 1100 - 1050 | Strong | C-O Stretch | Secondary Alcohol |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Should a suitable single crystal of this compound be grown, single-crystal X-ray crystallography could provide the ultimate structural confirmation. nih.govresearchgate.net This technique maps the electron density of the crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

Crucially, for a chiral molecule, X-ray analysis using a suitable internal reference (anomalous dispersion) can determine the absolute configuration of the stereocenter—in this case, whether the carbinol carbon is of the (R) or (S) configuration. nih.gov This information is unattainable by most other spectroscopic methods and is vital for stereospecific synthesis and biological applications. The analysis would also reveal intermolecular interactions, such as hydrogen bonding from the hydroxyl group, that dictate the crystal packing. nih.govresearchgate.net

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for assessing the chemical purity and, for chiral compounds, the enantiomeric purity of a sample.

Purity Determination Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a standard achiral column (like a C18 column) can be used to determine chemical purity. A pure sample would ideally show a single major peak in the chromatogram. GC-MS combines separation with mass analysis, providing further confirmation of the identity of the main peak and any impurities. researchgate.net

Enantiomeric Excess (ee) Determination To separate and quantify the two enantiomers, (R)-1-(2-isopropylthiazol-4-yl)ethan-1-ol and (S)-1-(2-isopropylthiazol-4-yl)ethan-1-ol, chiral chromatography is required. Chiral HPLC is the most common method, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The relative area of the two peaks in the chromatogram is used to calculate the enantiomeric excess (% ee) of the mixture.

Table 5: Exemplar Chromatographic Methods

| Method | Purpose | Stationary Phase | Mobile Phase | Detection | Expected Result |

| GC-MS | Purity Analysis | DB-5 or similar | Helium carrier gas, temp. gradient | MS | Single peak with mass spectrum matching the structure. |

| Chiral HPLC | Enantiomeric Excess | Chiralcel® OD-H | Hexane/Isopropanol (e.g., 90:10) | UV (254 nm) | Two resolved peaks for the (R) and (S) enantiomers. rsc.org |

Vii. Synthetic Utility and Chemical Transformations of 1 2 Isopropylthiazol 4 Yl Ethan 1 Ol As a Versatile Synthon

Role as a Chiral Building Block in the Synthesis of Complex Molecules

The enantiomeric purity of drug candidates is a critical factor in their pharmacological and toxicological profiles. 1-(2-Isopropylthiazol-4-yl)ethan-1-ol, possessing a stereogenic center at the carbinol carbon, is a valuable chiral synthon. Its application in the synthesis of enantiomerically pure molecules, such as the (S,S)-diastereomer of Ritonavir, highlights its significance.

The synthesis of specific enantiomers of this compound can be achieved through several methodologies. One common approach is the asymmetric reduction of the corresponding ketone, 1-(2-isopropylthiazol-4-yl)ethan-1-one. This transformation can be accomplished using various chiral reducing agents or catalytic systems, which selectively produce one enantiomer over the other.

Another strategy involves the chiral resolution of the racemic alcohol. This can be performed by reacting the racemate with a chiral resolving agent to form diastereomeric esters or salts, which can then be separated by physical methods such as crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol. The successful resolution of racemic mixtures is a well-established technique in organic synthesis for obtaining enantiomerically pure compounds. mdpi.commasterorganicchemistry.com

Chemical Derivatizations of the Secondary Alcohol Functionality

The secondary alcohol group in this compound is a prime site for a variety of chemical modifications, enabling its conversion into other functional groups or its protection during multi-step syntheses.

The oxidation of the secondary alcohol in this compound furnishes the corresponding ketone, 1-(2-isopropylthiazol-4-yl)ethan-1-one. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule.

Commonly used methods for the oxidation of secondary alcohols to ketones include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. medcraveonline.comresearchgate.netresearchgate.net The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base such as triethylamine. medcraveonline.comresearchgate.net DMP oxidation, on the other hand, employs a hypervalent iodine reagent and offers the advantage of mild reaction conditions. researchgate.netnih.govunipa.itnih.gov Both methods are known for their high efficiency and tolerance of various functional groups. The selective oxidation of alcohols to their corresponding carbonyl compounds is a critical step in many synthetic pathways. nih.govnih.govorganic-chemistry.orgnih.gov

Table 1: Common Oxidation Reactions of Secondary Alcohols

| Oxidation Method | Reagents | Typical Conditions |

| Swern Oxidation | 1. (COCl)₂, DMSO2. Alcohol3. Et₃N | -78 °C to room temperature |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Room temperature, CH₂Cl₂ |

The hydroxyl group of this compound can be readily converted into esters and ethers. These derivatizations are crucial for either protecting the alcohol functionality during subsequent reaction steps or for introducing new reactive handles into the molecule.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. medcraveonline.comresearchgate.netnih.govnih.gov The reaction with an acid chloride, for example, is often performed in the presence of a base to neutralize the HCl byproduct. lgcstandards.com The Mitsunobu reaction provides a powerful method for esterification with inversion of stereochemistry, using a carboxylic acid, triphenylphosphine, and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.comyoutube.comorganic-chemistry.org

Etherification can be accomplished through various methods, including the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. Thiazolium-based catalysts have also been shown to be effective in the etherification of benzylic alcohols. nih.govnih.gov

Table 2: Representative Esterification and Etherification Reactions

| Reaction | Reagents | Key Features |

| Esterification (with Acid Chloride) | RCOCl, Pyridine (B92270) | Forms ester, straightforward |

| Mitsunobu Esterification | RCOOH, PPh₃, DEAD/DIAD | Inversion of stereochemistry |

| Williamson Ether Synthesis | 1. NaH2. R-X | Forms ether, requires strong base |

The hydroxyl group of this compound can be transformed into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions at the carbinol carbon. This strategy is pivotal for introducing a variety of functional groups, including amines.

For instance, the conversion of the alcohol to an amine, a key step in some synthetic routes towards Ritonavir, can be achieved via a two-step sequence. First, the alcohol is reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding mesylate or tosylate. This intermediate is then treated with a nucleophilic amine, such as methylamine, to displace the leaving group and form the desired amine product. This sequence allows for the introduction of a nitrogen-containing moiety, which is a common feature in many biologically active compounds.

Transformations and Functionalization of the Thiazole (B1198619) Heterocycle

The thiazole ring in this compound is an aromatic heterocycle that can undergo various functionalization reactions, further enhancing the synthetic utility of this compound.

The thiazole ring is susceptible to electrophilic aromatic substitution, although its reactivity is influenced by the presence of both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom. The position of substitution is directed by the existing substituents on the ring. For 2-substituted thiazoles, electrophilic attack generally occurs at the C5 position. nih.gov

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.

Halogenation: Bromination of thiazole derivatives can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov The regioselectivity of the reaction is dependent on the substituents present on the thiazole ring. nih.gov

Nitration: Nitration of the thiazole ring typically requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. nih.govunipa.itgoogle.com The reaction conditions need to be carefully controlled to avoid degradation of the starting material.

Friedel-Crafts Acylation: The introduction of an acyl group onto the thiazole ring can be accomplished via Friedel-Crafts acylation, which involves reacting the thiazole with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. medcraveonline.comresearchgate.netnih.gov

The ability to functionalize the thiazole ring provides a powerful tool for modifying the properties and biological activity of molecules derived from this compound.

Modifications at the 2-, 4-, and 5-Positions of the Thiazole Ring

Direct modifications of the thiazole ring in this compound are not well-documented. However, the synthetic strategies for analogous thiazole derivatives can provide insights into potential transformations. The functionalization of the thiazole nucleus typically occurs through several key reactions. nih.gov

For many thiazole derivatives, modifications are introduced via the Hantzsch thiazole synthesis, which builds the ring from α-haloketones and thioamides, or the Cook-Heilbron synthesis, which uses α-aminonitriles and carbon disulfide. nih.gov These methods allow for the introduction of various substituents at different positions of the thiazole ring from the outset.

In the context of pre-formed thiazole rings, electrophilic substitution reactions, such as nitration or bromination, typically occur at the C5 position, provided it is unsubstituted. nih.gov The C2 position can be functionalized after deprotonation with a strong base. The presence of the isopropyl group at the C2 position and the hydroxyethyl (B10761427) group at the C4 position in this compound would influence the reactivity of the ring, but specific examples of such reactions on this compound are not readily found in the literature.

| Position | Potential Modification | General Reagents & Conditions | Note |

| C2 | Metalation followed by electrophilic quench | n-BuLi, then E+ | The existing isopropyl group would likely prevent direct C2 functionalization. |

| C4 | Not directly modifiable | - | The position is already substituted. Transformations would involve the hydroxyethyl group. |

| C5 | Electrophilic Substitution (e.g., Halogenation) | NBS, Br2, or other electrophiles | This is the most likely position for electrophilic attack if sterically accessible. |

This table represents potential reactions based on general thiazole chemistry, not documented reactions of this compound.

Incorporation into Cascade Reactions and Multi-Component Systems

The use of this compound as a building block in cascade or multi-component reactions (MCRs) is not specifically described in the available scientific literature. Cascade and multi-component reactions are powerful tools for the synthesis of complex molecules, including various thiazole derivatives. nih.gov These reactions often rely on the interplay of multiple functional groups in the starting materials to proceed efficiently.

For instance, a common strategy for synthesizing substituted thiazoles via MCR involves the reaction of aldehydes, amines, and a sulfur source. nih.gov Another approach is the Ugi or Passerini reactions, which are isocyanide-based MCRs. nih.gov

While there are no direct examples involving this compound, one could envision its precursor, 1-(2-isopropylthiazol-4-yl)ethan-1-one, participating in reactions where the acetyl group is a key functional handle. For example, the ketone could undergo a condensation reaction to form a chalcone, which could then be used in subsequent cyclization reactions to build more complex heterocyclic systems. nih.gov The alcohol itself, after protection of the hydroxyl group, might be utilized in cross-coupling reactions if a halo-substituent were present on the thiazole ring.

| Reaction Type | Potential Role of Thiazole Synthon | Example Components | Potential Product |

| Cascade Reaction | Initial substrate for condensation and cyclization | Aldehyde, Thioamide | Fused thiazole systems |

| Multi-Component Reaction | Ketone component | Aldehyde, Amine, Sulfur source | Polysubstituted thiazoles |

This table presents hypothetical scenarios for the incorporation of a related ketone, 1-(2-isopropylthiazol-4-yl)ethan-1-one, into cascade or multi-component reactions, as direct examples with the alcohol are not available.

Viii. Future Research Directions and Challenges in the Synthesis of Thiazole Functionalized Chiral Alcohols

Development of Novel and Highly Efficient Asymmetric Synthetic Methodologies

A primary challenge in synthesizing chiral thiazole (B1198619) alcohols lies in achieving high levels of enantioselectivity. The asymmetric synthesis of tertiary alcohols, for instance, is often accomplished by the enantioselective attack of a nucleophile on a prochiral ketone. beilstein-journals.orgnih.gov However, the analogous synthesis of chiral thiols and related sulfur-containing compounds presents significant hurdles due to the instability and reactivity of intermediates like thioketones. beilstein-journals.orgnih.gov

Future research will likely focus on overcoming these limitations. One promising avenue is the development of novel asymmetric organocatalysis, which avoids the use of metals. chemscene.com Another key area is the refinement of existing methods, such as the enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols using palladium(II)/chiral norbornene cooperative catalysis, which has shown excellent enantioselectivity for a range of substrates. nih.gov The development of methodologies that can effectively control the stereochemistry at the carbon bearing the hydroxyl group is paramount. This includes strategies like the stereoselective alkylation or arylation of secondary sulfur-based substrates to create the desired chiral center. beilstein-journals.org

A significant challenge is the potential for racemization during the synthesis of thiazole rings from chiral precursors. For example, the Hantzsch thiazole synthesis has been observed to cause complete racemization under various conditions, suggesting that the chiral center can be lost before the thiazole ring is even formed. researchgate.net Future methodologies must address this instability to preserve the stereochemical integrity of the chiral building blocks throughout the synthetic sequence.

| Methodology | Description | Challenges | Potential Future Direction |

| Asymmetric Ketone Reduction | Enantioselective reduction of a prochiral ketone (e.g., 2-isopropyl-4-acetylthiazole) using chiral catalysts or reagents. | Catalyst efficiency, substrate scope, and cost. | Development of novel, highly active, and selective organocatalysts or biocatalysts. chemscene.comnih.gov |

| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor, such as a chiral amino acid, to build the thiazole alcohol structure. | Potential for racemization during thiazole ring formation. researchgate.net | Designing milder reaction conditions and robust protecting group strategies to prevent loss of stereochemistry. |